Cholesterol hydroperoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

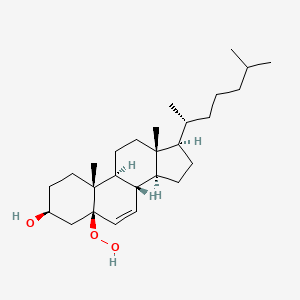

Cholesterol hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Significance and Pathophysiology

Cholesterol hydroperoxides play a critical role in the pathophysiology of several diseases, particularly cardiovascular diseases. Their accumulation in biological systems can lead to cellular dysfunction and contribute to atherogenesis. The oxidation of low-density lipoprotein (LDL) cholesterol, which includes cholesterol hydroperoxides, is directly linked to plaque formation in arteries, leading to atherosclerosis .

Analytical Techniques for Detection

The detection and quantification of cholesterol hydroperoxides are crucial for understanding their biological roles. Several advanced analytical techniques have been developed:

These methods enhance our ability to study the biochemical pathways involving cholesterol hydroperoxides.

Cardiovascular Research

Research has shown that elevated levels of cholesterol hydroperoxides correlate with increased risk factors for cardiovascular diseases. For instance, studies demonstrate that oxidized LDL containing cholesterol hydroperoxides is more readily taken up by macrophages, contributing to foam cell formation and plaque development .

Cellular Studies

In vitro studies indicate that exposure to cholesterol hydroperoxides leads to mitochondrial dysfunction and apoptosis in macrophages. Specifically, the uptake of 7α-hydroperoxide was shown to induce significant mitochondrial damage, emphasizing the cytotoxic potential of these compounds .

Potential Therapeutic Applications

Understanding the role of cholesterol hydroperoxides opens avenues for therapeutic interventions:

- Antioxidant Strategies : Compounds that can reduce oxidative stress or enhance the detoxification of cholesterol hydroperoxides may mitigate their harmful effects. Glutathione peroxidase 4 (GPx4) has been identified as a key enzyme capable of reducing these peroxides, thus offering a potential target for drug development .

- Dietary Interventions : Nutritional strategies aimed at reducing oxidative stress may also lower this compound levels in the body. For example, hydrogen-rich water has shown promise in reducing oxidative damage and improving lipid profiles in clinical trials .

Analyse Chemischer Reaktionen

Formation of Cholesterol Hydroperoxides

Cholesterol hydroperoxides form through several mechanisms:

-

Free Radical-Mediated Reactions Free radicals, like hydroxyl radicals, initiate chain peroxidation of cholesterol, leading to the formation of 7α-OOH and 7β-OOH isomers .

-

Singlet Oxygen Reactions Singlet oxygen can react with cholesterol to produce 5α-OOH, 6α-OOH, and 6β-OOH isomers, with 5α-OOH being the predominant product .

-

Ozonation Cholesterol can react with ozone to produce a primary ozonide, which is then converted into various products, including ethoxyhydroperoxides .

Chemical Reactions and Fates of Cholesterol Hydroperoxides

Cholesterol hydroperoxides undergo a variety of chemical reactions that determine their impact on biological systems :

-

One-Electron Reduction: Cholesterol hydroperoxides can undergo one-electron reduction, typically catalyzed by redox-active iron. This process generates oxyl radical intermediates (ChO- ), which can initiate chain peroxidation by abstracting hydrogen atoms from nearby lipids .

-

Two-Electron Reduction: Cholesterol hydroperoxides can be reduced via two-electron transfer to form alcohols, which are redox-silent. For example, CYP27A1 and CYP11A1 can reduce cholesterol-25-hydroperoxide to 25-hydroxycholesterol .

-

Hydroperoxide-Shunt Reaction: Cytochrome P450 enzymes like CYP27A1 and CYP11A1 can catalyze a hydroperoxide-shunt reaction, where cholesterol hydroperoxides serve as both a donor for reduced oxygen and a substrate. This process leads to the formation of dihydroxycholesterols and reduced hydroxysterols .

-

Translocation: Cholesterol hydroperoxides can move between different membranes and lipoproteins, potentially spreading damage or exerting antioxidant effects depending on the availability and location of antioxidants .

Specific Reactions with Cytochrome P450 Enzymes

Cholesterol-metabolizing cytochrome P450 enzymes (CYPs) play a significant role in the metabolism of cholesterol hydroperoxides :

-

CYP27A1: This enzyme reduces cholesterol 25-hydroperoxide to 25-hydroxycholesterol. It may also eliminate highly reactive hydroperoxides, preventing further oxidative damage .

-

CYP11A1: This enzyme reacts with 20α-hydroperoxide and 20β-hydroperoxide to produce glycol products. The stereospecificity of these reactions depends on the hydroperoxide configuration within the enzyme's active site .

-

CYP7A1 and CYP46A1: These enzymes do not produce metabolites with cholesterol hydroperoxides .

Products of this compound Reactions

The chemical reactions of cholesterol hydroperoxides yield various products, including:

-

Hydroxycholesterols: Reduction of cholesterol hydroperoxides results in the formation of hydroxycholesterols, such as 25-hydroxycholesterol .

-

Glycols: Reactions with CYP11A1 can produce glycol products like 20α,22R-glycol and 20β,21-glycol .

-

Epoxides, Ketones, and Diols: Cholesterol hydroperoxides can be transformed into various downstream products such as 5,6-epoxides, 7-ketones, and diols .

Biological Significance

The chemical reactions of cholesterol hydroperoxides have several biological implications:

-

Oxidative Stress: Cholesterol hydroperoxides can initiate and propagate lipid peroxidation, contributing to oxidative stress and cellular damage .

-

Immune Modulation and Viral Entry: Products like 25-hydroxycholesterol, formed from the reduction of cholesterol 25-hydroperoxide, can modulate immune cell function and mediate viral cell entry .

-

Membrane Damage: Cholesterol hydroperoxides can disrupt the structure and function of cell membranes and lipoproteins .

Analytical Methods

Several methods exist for analyzing cholesterol hydroperoxides:

-

HPLC-EC(Hg): High-performance liquid chromatography with mercury cathode electrochemical detection is used for analyzing individual cholesterol hydroperoxides .

-

HPTLC-PI: High-performance thin-layer chromatography with phosphorimaging detection is used for analyzing cholesterol hydroperoxides .

-

Mass Spectrometry: Mass spectrometry techniques are employed to identify and quantify cholesterol hydroperoxides and their derivatives .

The study of cholesterol hydroperoxides and their chemical reactions is essential for understanding their roles in various physiological and pathological processes. Further research is needed to fully elucidate the complex interplay between cholesterol hydroperoxides and cellular metabolism.

Eigenschaften

CAS-Nummer |

55529-60-7 |

|---|---|

Molekularformel |

C27H46O3 |

Molekulargewicht |

418.7 g/mol |

IUPAC-Name |

(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(30-29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27+/m1/s1 |

InChI-Schlüssel |

CUIXDAUTEMBARD-JLLCDCETSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@]4([C@@]3(CC[C@@H](C4)O)C)OO)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C |

Synonyme |

3-hydroxy-5-cholest-6-ene-5-hydroperoxide 5-hydroperoxycholesterol cholesterol hydroperoxide cholesterol hydroperoxide, (3beta,5alpha)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.